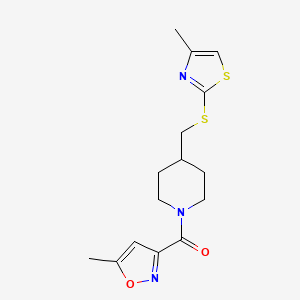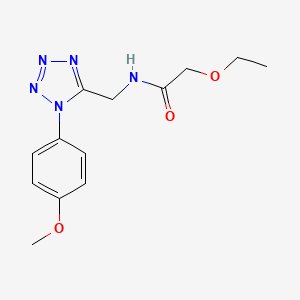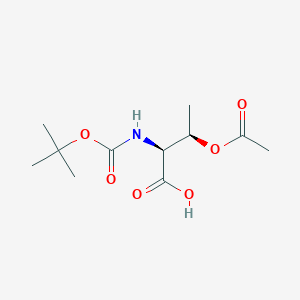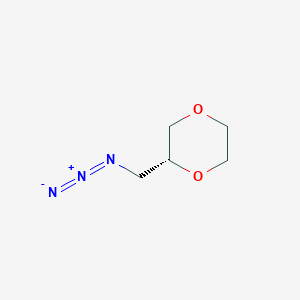
2-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of this compound is C21H23FN2O2, and its molecular weight is 354.425. It contains a tetrahydroquinoline ring, which is a type of heterocyclic compound. This ring system is fused to a benzenesulfonamide moiety, and there is a fluorine atom attached to the benzene ring.Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present in its structure. For example, the benzenesulfonamide moiety might undergo reactions typical of sulfonamides, such as hydrolysis or displacement reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the benzenesulfonamide moiety might increase its polarity, while the fluorine atom might influence its reactivity.Wissenschaftliche Forschungsanwendungen
Herbicidal Activity
Compounds structurally related to 2-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide have been explored for their potential as herbicides. The mode of action for these compounds, such as flumioxazin, is the inhibition of protoporphyrinogen oxidase, a key enzyme in the biosynthesis pathway of chlorophyll. This inhibition leads to the effective control of weed species through the disruption of photosynthesis. Novel compounds derived from similar structural frameworks have shown comparable herbicidal activity to commercial products, highlighting their potential for agricultural applications (Huang et al., 2005).
Molecular Interactions and Inhibition Studies
Research into benzenesulfonamides, which share a functional group with the compound , has led to the discovery of molecules with selective inhibition capabilities against human carbonic anhydrases. These studies are crucial for developing therapeutic agents targeting specific isoforms of carbonic anhydrase, which play significant roles in physiological processes such as respiration and the regulation of pH levels. Compounds exhibiting remarkable selectivity and inhibition potency offer insights into the design of new drugs with minimized side effects (Bruno et al., 2017).
Fluorescence and Sensing Applications
Another area of interest is the synthesis and application of fluorophores based on structures analogous to this compound. These compounds have been utilized in the development of novel fluorophores for zinc(II) detection, highlighting their utility in biochemical assays and studies on zinc's role in biological systems. The design of caged probes and their hydrolytic uncaging upon complexation with zinc(II) exemplify the innovative approaches to creating sensitive and selective sensors for metal ions in living cells (Aoki et al., 2008).
Antitumor Agents
The synthesis of tetrahydroquinoline derivatives incorporating the benzenesulfonamide moiety has also been directed towards discovering new antitumor agents. These efforts have led to the identification of compounds with significant in vitro antitumor activity, providing a foundation for further research into potential cancer therapies. The diversity of structures and the biological activities observed underscore the potential of these compounds in medicinal chemistry and drug development (Alqasoumi et al., 2010).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-fluoro-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3S/c1-14(2)11-12-23-18-9-8-16(13-15(18)7-10-20(23)24)22-27(25,26)19-6-4-3-5-17(19)21/h3-6,8-9,13-14,22H,7,10-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLMGSJSJYGHGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-fluorophenyl)pyrrolidin-2-one](/img/structure/B2410688.png)

![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B2410695.png)
![N-(5-chloro-2-methoxyphenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2410696.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenoxyacetamide](/img/structure/B2410698.png)
![2-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2410699.png)


![N'-(2-Cyanophenyl)-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2410703.png)
